molecular formula C5H5F6NO2 B107412 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid CAS No. 16063-80-2

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

Cat. No. B107412
CAS RN: 16063-80-2
M. Wt: 225.09 g/mol
InChI Key: KRNSHCKTGFAMPQ-UHFFFAOYSA-N
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Description

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a compound that belongs to the class of trifluoromethyl-substituted amino acids. These compounds are of significant interest due to their potential biological activity and their utility as building blocks in the synthesis of various biologically active structures, such as ureas, thioureas, and other related derivatives .

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted amino acids often involves the use of starting materials that allow for the introduction of the trifluoromethyl group into a variety of compound classes. For instance, 2-trifluoromethyl α-amino acid esters are used as precursors for the synthesis of ureas, thioureas, acylureas, and other derivatives. These starting materials are chosen for their reactivity and the ease with which they can be transformed into more complex structures . Another example is the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, which is a key intermediate for the synthesis of thymidylate synthase inhibitors and is produced through a series of reactions including nitro reduction and ring-opening .

Molecular Structure Analysis

The molecular structure and properties of compounds similar to 2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid can be studied using various spectroscopic methods. For example, the vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. These studies provide insights into the molecular electronic energy, geometrical structure, and vibrational spectra. Theoretical calculations, such as Hartree–Fock and density functional theory (DFT), are used to predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as thermodynamical properties .

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl-substituted amino acids is influenced by the presence of the trifluoromethyl group. This group can affect the outcome of reactions such as dehydrative amidation, where it has been found that the ortho-substituent on phenylboronic acid catalysts plays a crucial role in preventing the coordination of amines, thus accelerating the amidation process. This is particularly relevant in the synthesis of α-dipeptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted amino acids are characterized by their high stability and reactivity due to the electron-withdrawing nature of the trifluoromethyl group. This group can significantly influence the molecule's dipole moment, acidity, and overall reactivity. The presence of additional functional groups, such as carboxylic acids or amines, further contributes to the complexity of these molecules and their potential for forming stable structures with interesting biological activities .

Scientific Research Applications

  • Synthesis of Amino Acid Derivatives : Research conducted by Sting and Seebach (1996) demonstrated the synthesis of amino acid derivatives, including threonine and allo-threonine analogs, from 4,4,4-trifluoro-3-hydroxybutanoic acid. This synthesis process is significant for producing complex organic compounds used in various applications, including pharmaceuticals and biotechnology (Sting & Seebach, 1996).

  • Enantiomerically Pure Derivatives : Gautschi, Schweizer, and Seebach (1994) focused on preparing enantiomerically pure derivatives of 4,4,4-trifluoro-3-hydroxy-butanoic acid. Their research is crucial in the field of stereochemistry, which is fundamental in the development of drugs and other chemicals with specific molecular orientations (Gautschi, Schweizer, & Seebach, 1994).

  • Development of Fluorine-Containing Compounds : Marull, Lefebvre, and Schlosser (2004) explored the condensation of anilines with trifluoroacetoacetate to produce fluorine-containing compounds. Such research contributes to the development of novel materials and chemicals with unique properties conferred by fluorine atoms (Marull, Lefebvre, & Schlosser, 2004).

  • Peptide Synthesis Applications : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, showing its potential use in probes and medicinal chemistry. This research is significant for developing sensitive detection methods in biochemical research (Tressler & Zondlo, 2014).

  • Protecting Group in Peptide Synthesis : Gorbunova et al. (1991) proposed the trifluoro-3-oxo-1-butenyl group as a protecting group for amino acids in peptide synthesis. This research contributes to the field of organic chemistry, particularly in the synthesis of complex biological molecules (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Safety And Hazards

The safety and hazards associated with “2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid” are not detailed in the search results. One related compound is reported to be stable under normal conditions .

Future Directions

The future directions for the use and study of “2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid” are not provided in the search results. Given its potential as an analogue of natural aliphatic amino acids , it may have applications in biochemical research or drug development.

properties

IUPAC Name

2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNSHCKTGFAMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936353
Record name 4,4,4,4',4',4'-Hexafluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936353
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Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid

CAS RN

16063-80-2, 759-12-6
Record name 4,4,4,4′,4′,4′-Hexafluorovaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16063-80-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexafluorovaline
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Record name NSC270745
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270745
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Record name 4,4,4,4',4',4'-Hexafluorovaline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
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Citations

For This Compound
1
Citations
J Moschner, V Stulberg, R Fernandes… - Chemical …, 2019 - ACS Publications
Fluorine does not belong to the pool of chemical elements that nature uses to build organic matter. However, chemists have exploited the unique properties of fluorine and produced …
Number of citations: 204 pubs.acs.org

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